molecular formula C20H17ClN4O2S B11990709 7-Benzyl-8-(2-chloro-benzylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione

7-Benzyl-8-(2-chloro-benzylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B11990709
M. Wt: 412.9 g/mol
InChI Key: JZTHMWXLKMOZPE-UHFFFAOYSA-N
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Description

7-Benzyl-8-(2-chloro-benzylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione is a synthetic organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-8-(2-chloro-benzylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Benzylation: Introduction of the benzyl group at the 7-position using benzyl bromide in the presence of a base such as potassium carbonate.

    Chlorobenzylsulfanyl Substitution: The 8-position is functionalized with a 2-chloro-benzylsulfanyl group through a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a thiol reagent.

    Methylation: The 3-position is methylated using methyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to increase yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the chlorobenzyl group, potentially converting it to a benzyl group.

    Substitution: The benzyl and chlorobenzylsulfanyl groups can participate in various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to benzyl derivatives.

    Substitution: Various functionalized purine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions due to its unique substituents.

    Material Science: Potential use in the development of novel materials with specific electronic properties.

Biology

    Enzyme Inhibition: Potential inhibitor of purine-related enzymes, which could be explored for therapeutic applications.

    Molecular Probes: Use as a molecular probe in biochemical assays.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals targeting purine metabolism.

Industry

    Chemical Synthesis: Intermediate in the synthesis of more complex organic molecules.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 7-Benzyl-8-(2-chloro-benzylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione would depend on its specific application. In biological systems, it may interact with purine-related enzymes, inhibiting their activity by binding to the active site or allosteric sites. The chlorobenzylsulfanyl group may enhance binding affinity through hydrophobic interactions and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

Uniqueness

7-Benzyl-8-(2-chloro-benzylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione is unique due to its specific substituents, which may confer distinct chemical and biological properties not found in other purine derivatives. The presence of both benzyl and chlorobenzylsulfanyl groups may enhance its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C20H17ClN4O2S

Molecular Weight

412.9 g/mol

IUPAC Name

7-benzyl-8-[(2-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C20H17ClN4O2S/c1-24-17-16(18(26)23-19(24)27)25(11-13-7-3-2-4-8-13)20(22-17)28-12-14-9-5-6-10-15(14)21/h2-10H,11-12H2,1H3,(H,23,26,27)

InChI Key

JZTHMWXLKMOZPE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=CC=C3Cl)CC4=CC=CC=C4

Origin of Product

United States

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